REACTION_SMILES
|
[CH3:17][CH2:18][OH:19].[F:1][c:2]1[c:3]([F:13])[c:4]([F:12])[cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1.[NH2:15][NH2:16].[OH2:14]>>[F:1][c:2]1[c:3]([NH:15][NH2:16])[c:4]([F:12])[cH:5][c:6]([C:8]([F:9])([F:10])[F:11])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Fc1cc(C(F)(F)F)cc(F)c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
NNc1c(F)cc(C(F)(F)F)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |